1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethyl chain, which is further connected to a pyrrole ring bearing an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of p-tolyl ethyl ketone with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity. The aromatic and heterocyclic nature of the compound also allows for interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-methanol: A reduced form of the aldehyde, with a primary alcohol group.
1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carboxylic acid: An oxidized form of the aldehyde, with a carboxylic acid group.
1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-nitrile: A nitrile derivative with a cyano group.
Uniqueness: 1-(1-(p-Tolyl)ethyl)-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The presence of the p-tolyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)12(2)15-9-3-4-14(15)10-16/h3-10,12H,1-2H3 |
InChI Key |
AGAAGFJOPZOFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N2C=CC=C2C=O |
Origin of Product |
United States |
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